Avanafil Metabolite M16 is a significant metabolite of avanafil, a phosphodiesterase type 5 inhibitor primarily used for the treatment of erectile dysfunction. This compound is produced through the hepatic metabolism of avanafil, primarily mediated by cytochrome P450 isoenzymes, with M16 being one of several identified metabolites. The classification of avanafil and its metabolites falls under the category of pharmaceutical compounds, specifically those targeting the phosphodiesterase enzyme family.
The synthesis of avanafil involves several steps that utilize various chemical reactions. The initial stages include:
For M16 specifically, its formation is attributed to the oxidation of the pyrrolidine ring in avanafil, leading to the production of carbinolamine, which further undergoes oxidation mediated by aldehyde dehydrogenase .
The molecular structure of Avanafil Metabolite M16 can be described as follows:
The structure has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity .
The primary chemical reactions associated with Avanafil Metabolite M16 include:
These reactions highlight the metabolic pathway that avanafil undergoes within the body, emphasizing the importance of liver enzymes in drug metabolism .
Avanafil acts primarily by inhibiting phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate in smooth muscle cells. This results in vasodilation and increased blood flow to specific areas, facilitating erection during sexual stimulation.
M16 itself has been shown to have weak inhibitory activity on phosphodiesterase type 5 with an IC50 value significantly higher than that of avanafil, indicating that while it is a metabolite, it does not contribute substantially to the pharmacological effects observed with avanafil administration .
These properties are crucial for ensuring effective therapeutic outcomes while minimizing adverse effects .
Avanafil Metabolite M16 serves primarily as a marker for metabolic studies related to avanafil therapy. Its identification aids in understanding drug interactions, pharmacokinetics, and potential side effects associated with avanafil use. Additionally, research into M16 can provide insights into the broader implications of phosphodiesterase inhibitors on cardiovascular health and other physiological processes .
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: